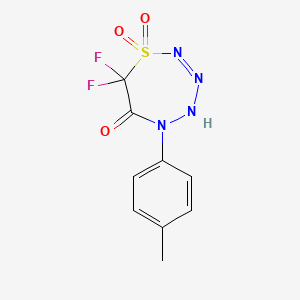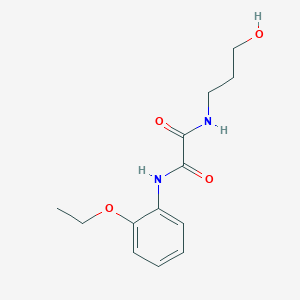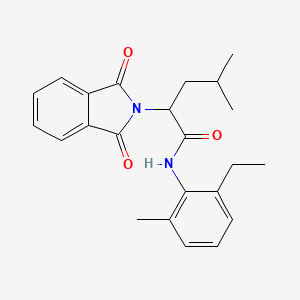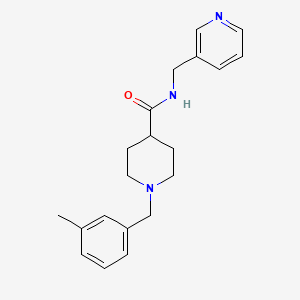
3-(2,2-dichlorovinyl)-2,2-dimethyl-N-phenylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acylation, amidogen, and hydroxymethylation reactions, to obtain the desired product confirmed by elemental analysis, IR, 1H NMR, and MS techniques. Stereochemical and chiral aspects are crucial in the synthesis, with methods developed to selectively produce cis-isomers of related 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids (Shen De-long, 2008); (K. Kondo et al., 1980).
Molecular Structure Analysis
The molecular structure of similar compounds shows significant details such as space group, bond lengths, angles, and molecular conformation, determined through X-ray diffraction analysis. The arrangement of substituents around the cyclopropane ring plane plays a crucial role in defining the physical and chemical properties of these compounds (Fan-yong Yan & Dongqing Liu, 2007).
Chemical Reactions and Properties
The chemical reactions involving 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-phenylcyclopropanecarboxamide and related compounds are characterized by their reactivity towards various nucleophiles and electrophiles. The formation of diastereoisomers and their resolution, as well as the ability to undergo stereo-specific transformations, highlights the compound's versatile chemical behavior (P. E. Burt et al., 1974).
Physical Properties Analysis
The physical properties, including crystal structure, melting points, and solubility, are influenced by the molecular structure and stereochemistry of the compound. The specific arrangement of atoms and substituents affects the compound's physical state and its interaction with light and other substances (Yasuo Nakada et al., 1979).
Chemical Properties Analysis
The chemical properties of this compound are defined by its reactivity patterns, such as its ability to participate in addition reactions, its electrophilic and nucleophilic characteristics, and its stability under various conditions. The compound's reactivity towards different chemical agents provides insights into its potential applications and handling requirements (G. Hen, 1987).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide is the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the initiation and propagation of action potentials in neurons.
Mode of Action
The compound acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
It’s known that the compound’s action on sodium channels disrupts normal neuronal activity, leading to paralysis and death in pests .
Pharmacokinetics
Based on its chemical properties, it is expected to have low aqueous solubility and relatively high volatility . These properties could impact its bioavailability and distribution within the body.
Result of Action
The primary result of the compound’s action is the paralysis and death of pests . On a molecular level, this is achieved through the disruption of sodium channel function, leading to a breakdown in neuronal communication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its relatively high volatility suggests that it may be prone to evaporation under certain environmental conditions . Additionally, it is moderately mobile in the environment, which could influence its distribution and efficacy .
properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO/c1-14(2)10(8-11(15)16)12(14)13(18)17-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBJZTYMMVHZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=CC=C2)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015263.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5015270.png)
![6-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B5015278.png)


![2-[(3-fluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5015300.png)

![7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5015319.png)
![3,3'-{methylenebis[(2-methoxy-4,1-phenylene)imino]}bis(1-phenyl-2-propen-1-one)](/img/structure/B5015326.png)

![N-{4-[(4-hydroxy-3,5-diisopropylphenyl)amino]phenyl}acetamide](/img/structure/B5015341.png)
![ethyl 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5015342.png)